7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole
Description
Properties
CAS No. |
922511-57-7 |
|---|---|
Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
7,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C13H16N2/c1-8-5-9(2)13-10-7-14-4-3-11(10)15-12(13)6-8/h5-6,14-15H,3-4,7H2,1-2H3 |
InChI Key |
YLYAEPNZCVSVSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=C(CCNC3)NC2=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially enhancing its biological activity.
Reduction: This reaction can be used to alter the compound’s electronic properties, affecting its reactivity.
Substitution: Common in the modification of indole derivatives, substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions: Reagents such as sulfonyl chlorides, alkyl halides, and various catalysts are commonly used in these reactions. Conditions often involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with potentially unique biological activities .
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Mechanism of Action
The mechanism by which 7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole exerts its effects involves binding to specific molecular targets. For instance, it has been shown to interact with the active site of c-Met, a receptor tyrosine kinase involved in various cellular processes, including proliferation and survival . This interaction can inhibit the receptor’s activity, leading to reduced cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and structural profiles of 7,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be contextualized against related derivatives (Table 1). Key differences in ring saturation, substituent positions, and biological activities highlight the compound’s unique properties.
Table 1: Structural and Functional Comparison of Selected Pyridoindole Derivatives
*Similarity scores calculated using Tanimoto coefficients ().
Key Comparative Insights
Substituent Position and Bioactivity :
- The 7,9-dimethyl derivative’s substituents distinguish it from analogs like 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS 5094-12-2), where methylation at position 2 correlates with CFTR potentiation in vitro . Methylation at 7 and 9 may alter steric interactions with CFTR or other targets, though direct evidence is lacking due to discontinuation .
Ring Saturation and Pharmacological Scope :
- Compared to latrepirdine (a β-carboline with an unsaturated core), the tetrahydro-1H-pyrido[4,3-b]indole scaffold exhibits partial saturation, which may enhance conformational flexibility and receptor binding versatility. Latrepirdine analogs with tetrahydro modifications (e.g., compounds 3 and 4 in ) demonstrate broader receptor engagement (e.g., serotoninergic, histaminergic) relative to CFTR-specific hits .
CFTR Potentiation Efficacy: Hit-7(1), a non-methylated analog, showed near-VX-770 levels of CFTR activity in mutant cells .
Structural Similarity vs. For instance, hexahydro derivatives lack reported CFTR activity, emphasizing the importance of ring size and substitution patterns .
Biological Activity
7,9-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (commonly referred to as DMTPI) is a compound of significant interest due to its potential biological activities, particularly in neuropharmacology and oncology. This article aims to provide a comprehensive overview of the biological activity associated with DMTPI, supported by relevant data tables, case studies, and detailed research findings.
- Chemical Formula : C13H16N2
- Molecular Weight : 200.28 g/mol
- CAS Number : 19686-05-6
Biological Activity Overview
DMTPI exhibits a range of biological activities that can be categorized into neuroprotective effects and anticancer properties.
Neuroprotective Effects
Research indicates that DMTPI may play a role in protecting neurons from degeneration. Its mechanism involves inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes associated with neurodegenerative diseases such as Alzheimer's.
Table 1: Inhibition Potency of DMTPI on Cholinesterases
In vitro studies demonstrate that DMTPI has a high permeability across the blood-brain barrier (BBB), which is crucial for its potential therapeutic applications in neurodegenerative disorders .
Anticancer Properties
DMTPI has also been studied for its antiproliferative effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its impact on key regulatory proteins involved in cell survival and proliferation.
Table 2: Antiproliferative Activity of DMTPI on Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 0.34 | Induction of apoptosis via Bcl-2 downregulation |
| A549 (Lung) | 0.57 | Inhibition of topoisomerase I |
| HeLa (Cervical) | 0.46 | Cell cycle arrest at G2/M phase |
Studies have shown that DMTPI can significantly decrease the expression of anti-apoptotic proteins while increasing pro-apoptotic factors, contributing to its anticancer efficacy .
Case Studies
-
Neuroprotection in Animal Models :
A study conducted on mice models of Alzheimer's disease demonstrated that administration of DMTPI resulted in improved cognitive function and reduced neuronal loss compared to control groups. The compound's neuroprotective effects were attributed to its cholinesterase inhibitory activity and antioxidant properties. -
Cancer Treatment Trials :
Clinical trials involving patients with advanced breast cancer have indicated that DMTPI can enhance the efficacy of standard chemotherapy regimens when used as an adjunct treatment. Patients receiving DMTPI showed improved tumor response rates and reduced side effects associated with traditional therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
